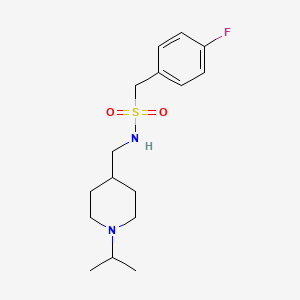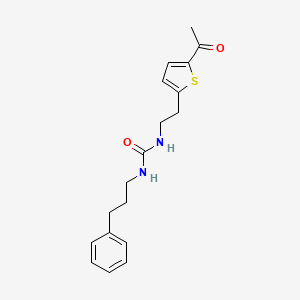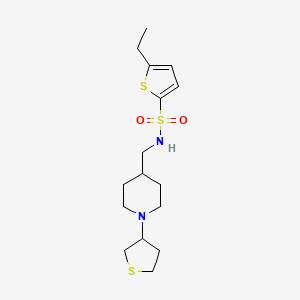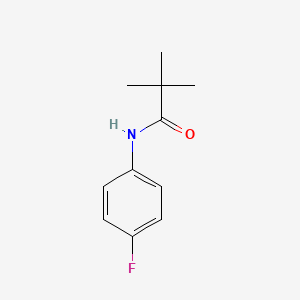
1-(4-fluorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide, also known as Lasmiditan, is a novel drug that has been developed for the treatment of migraines. Migraines are a debilitating neurological disorder that affects millions of people worldwide. The development of Lasmiditan is a significant breakthrough in the treatment of migraines, as it provides an alternative to existing therapies that have limitations in terms of efficacy and safety.
Scientific Research Applications
Synthesis and Catalytic Applications
Iridium-Catalyzed Allylic Alkylation : The compound has been utilized in the context of iridium-catalyzed regio- and enantioselective allylic alkylation processes. This method enables the synthesis of enantiopure fluorobis(phenylsulfonyl)methylated compounds, demonstrating the compound's role in producing fluorinated derivatives with potential applications in medicinal chemistry and materials science (Liu et al., 2009).
Catalytic Asymmetric Addition : Another application involves the chiral phosphoric acid (CPA)-catalyzed asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium, facilitating metal-free access to sulfone and fluorine-containing quaternary stereocenters. This process highlights the compound's utility in accessing complex molecular architectures relevant to pharmaceutical development (Bhosale et al., 2022).
Structural Studies
X-ray Powder Diffraction : The compound's framework has been examined through X-ray powder diffraction in a study of nimesulide triazole derivatives. This research sheds light on the nature of intermolecular interactions and the compound's potential for forming supramolecular assemblies, which could inform material science and drug delivery research (Dey et al., 2015).
Fluorination Techniques
Palladium-Catalyzed Monofluoromethylation : The use of the compound in palladium-catalyzed monofluoromethylation has been reported, showcasing its role in introducing fluorine atoms into organic molecules. This technique is pivotal for the synthesis of fluorinated allenes, which are valuable in developing biologically active compounds and materials (Ogasawara et al., 2009).
Enantioselective Monofluoromethylation
Chiral Phase-Transfer Catalysis : A highly enantioselective monofluoromethylation utilizing the compound under chiral phase-transfer catalysis has been developed. This approach emphasizes the compound's versatility in stereoselective synthesis, enabling the preparation of chiral molecules with a fluorine atom, which are crucial for pharmaceuticals and agrochemicals (Matsuzaki et al., 2013).
properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2O2S/c1-13(2)19-9-7-14(8-10-19)11-18-22(20,21)12-15-3-5-16(17)6-4-15/h3-6,13-14,18H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCORQXBRPMZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methylphenyl)-2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2723569.png)
![2-[4-(2-Hydroxyethyl)-1,4,7-triazonan-1-yl]ethan-1-ol trihydrochloride](/img/structure/B2723571.png)

![N-(1-Cyanocyclobutyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-B]pyridine-4-carboxamide](/img/structure/B2723573.png)
![3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromene-7-thione](/img/structure/B2723574.png)
![7-(4-bromophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2723575.png)
![4-Amino-N-[2-(dimethylamino)ethyl]-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2723576.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2723578.png)
![N-(4-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2723580.png)
![(4-Ethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2723582.png)

